4-chloro-1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-chloro-1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chloro and methyl groups, and a phenyl ring substituted with dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-(3,4-dichloro-phenyl)-methanol
- (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-(3,4-dichloro-phenyl)-ethanone
- (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-(3,4-dichloro-phenyl)-propanone
Uniqueness
4-chloro-1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole and phenyl rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H9Cl3N2O |
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Molecular Weight |
303.6g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H9Cl3N2O/c1-6-11(15)7(2)17(16-6)12(18)8-3-4-9(13)10(14)5-8/h3-5H,1-2H3 |
InChI Key |
FFPPHFPEHWZLKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C)Cl |
Origin of Product |
United States |
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